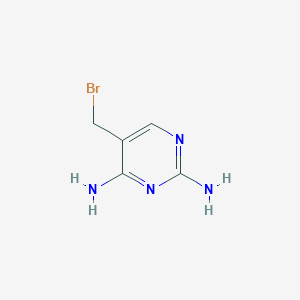

2,4-Diamino-5-(bromomethyl)pyrimidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(bromomethyl)pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN4/c6-1-3-2-9-5(8)10-4(3)7/h2H,1H2,(H4,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UESKVZGVVYLDTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)N)N)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40330171 | |

| Record name | 2,4-Diamino-5-(bromomethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40330171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89446-58-2 | |

| Record name | 2,4-Diamino-5-(bromomethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40330171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Anticancer Applications

2,4-Diamino-5-(bromomethyl)pyrimidine and its derivatives have been extensively studied for their anticancer properties. They act as inhibitors of key enzymes involved in cancer cell proliferation.

- Mechanism of Action : These compounds often target dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. By inhibiting this enzyme, they can effectively hinder the growth of cancer cells.

- Case Studies :

- A study synthesized various bromopyrimidine derivatives and evaluated their anticancer activity against multiple cell lines, including HeLa (cervical cancer) and A549 (lung cancer). The results indicated significant cytotoxic effects, with some compounds exhibiting IC50 values lower than those of established drugs like trimethoprim .

- Another research demonstrated that certain derivatives showed enhanced potency against vascular endothelial growth factor receptor-2 (VEGFR-2), leading to reduced tumor growth and angiogenesis in mouse models .

Antimicrobial Properties

The antimicrobial potential of this compound has also been explored, particularly against various bacterial strains.

- Activity Spectrum : Research indicates that some derivatives exhibit strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. For instance, specific compounds showed significant inhibition zones in disc diffusion assays .

- Case Studies :

Anti-Tuberculosis Research

The compound's derivatives have shown promise in the fight against tuberculosis (TB), targeting Mycobacterium tuberculosis.

- Mechanism : The dihydrofolate reductase from M. tuberculosis is a key target for these compounds. Inhibiting this enzyme can disrupt folate metabolism, essential for bacterial growth.

- Case Studies :

Comparison with Similar Compounds

Trimethoprim (TMP)

- Structure: 2,4-Diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine.

- Activity: A well-known antibacterial agent with IC₅₀ values in the nanomolar range against bacterial DHFR. However, it exhibits poor selectivity for fungal DHFR (e.g., Candida albicans), limiting its antifungal utility .

- Key Difference: Unlike 2,4-diamino-5-(bromomethyl)pyrimidine, TMP’s trimethoxybenzyl group enhances hydrophobicity but reduces selectivity for fungal targets due to steric clashes with human DHFR .

Metoprine (DDMP)

- Structure: 2,4-Diamino-5-(3',4'-dichlorophenyl)-6-methylpyrimidine.

- Activity : Potent inhibitor of human DHFR (IC₅₀ = 1.5 nM) with antineoplastic properties. It crosses the blood-brain barrier effectively, making it useful in treating brain tumors .

- Key Difference : The dichlorophenyl group in DDMP enhances lipid solubility but reduces antifungal specificity compared to the bromomethyl substituent in the target compound .

Piritrexim (PTX)

- Structure: 2,4-Diamino-5-methyl-6-(2',5'-dimethoxybenzyl)pyrido[2,3-d]pyrimidine.

- Activity : Displays broad-spectrum inhibition against Pneumocystis carinii (IC₅₀ = 23 nM) and Toxoplasma gondii (IC₅₀ = 5.5 nM) DHFR. However, it lacks selectivity for fungal enzymes .

- Key Difference: PTX’s pyridopyrimidine scaffold increases potency but introduces toxicity risks absent in the simpler pyrimidine core of this compound .

Enzymatic Inhibition and Selectivity

Table 1: Comparative Inhibition Data for DHFR Inhibitors

*Selectivity Index = IC₅₀ (Human DHFR) / IC₅₀ (Pathogen DHFR). †From : 2,4-Diamino-[2'-methoxy-5'-(4-carboxyphenyl)ethynylbenzyl]pyrimidine.

- Mechanistic Insights: The bromomethyl group in this compound optimizes van der Waals interactions with hydrophobic pockets in fungal DHFR (e.g., residues Ile 62, Leu 69 in C. albicans), enhancing both potency and selectivity . In contrast, bulkier substituents (e.g., trimethoxybenzyl in TMP) reduce fungal selectivity due to unfavorable interactions with human DHFR’s narrower active site .

Table 2: Physicochemical Comparison

| Compound | Melting Point (°C) | Solubility (LogP) | Synthetic Yield (%) | Reference |

|---|---|---|---|---|

| This compound | 188–190 | 1.8 | 75–89 | |

| Trimethoprim | 199–201 | 2.1 | ~80 | |

| Compound 10k‡ | 198–200 | 2.5 | 75 |

‡From : (R)-2,4-Diamino-5-(3,4,5-trimethoxyphenyl)-6-(1,2-dihydroxypropyl)pyrimidine.

- Key Observations :

- Bromomethyl derivatives generally exhibit lower LogP values than trimethoxybenzyl analogues, suggesting improved aqueous solubility and bioavailability .

- High synthetic yields (75–89%) for bromomethyl derivatives highlight efficient bromination strategies compared to multi-step syntheses required for methoxy-substituted compounds .

Pharmacokinetics and Toxicity

- This compound: Limited blood-brain barrier penetration due to polar bromomethyl group, reducing neurotoxicity risks observed in lipid-soluble analogues like DDMP .

- Metoprine (DDMP) : Rapid tissue penetration but causes delayed folate deficiency syndromes (e.g., granulocytopenia) due to prolonged DHFR inhibition .

- Compound 29: High selectivity (SI = 2200) for M. avium DHFR minimizes off-target effects, a critical advantage over non-selective inhibitors like PTX .

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to prepare 2,4-diamino-5-(bromomethyl)pyrimidine and its derivatives?

- Methodology : Derivatives are synthesized via nucleophilic substitution or condensation reactions. For example, bromomethyl groups can be introduced through alkylation of pyrimidine precursors using bromomethylating agents (e.g., N-bromosuccinimide) under basic conditions. Characterization involves NMR, mass spectrometry, and HPLC to confirm purity and structure .

Q. How is enzyme inhibition potency quantified for bromomethyl-substituted pyrimidines?

- Methodology : Enzyme inhibition (IC50) is measured using Candida albicans dihydrofolate reductase (CaDHFR) assays. Reactions contain 100 µM NADPH and dihydrofolate, with absorbance monitored at 340 nm to track NADPH consumption. IC50 values are derived from triplicate measurements using nonlinear regression .

Q. What in vitro assays assess antifungal activity and cytotoxicity of these compounds?

- Antifungal Activity : Minimum inhibitory concentration (MIC) is determined via Alamar Blue assays in C. albicans cultures. Compounds are tested in 96-well plates, with MIC defined as the lowest concentration reducing dye conversion by <1% .

- Cytotoxicity : Mammalian cell toxicity is evaluated using fluorescence-based assays (e.g., Alamar Blue) in human cell lines, with IC50 calculated after 12–24 hours of exposure .

Advanced Research Questions

Q. How do structural modifications at the bromomethyl position influence DHFR inhibition and selectivity?

- Key Findings :

- Hydrophobic interactions : Bromomethyl groups enhance van der Waals interactions with residues like Ile 62 and Leu 69 in CaDHFR’s hydrophobic pocket, improving potency .

- Selectivity : Fungal vs. human DHFR selectivity arises from differences in active-site residues (e.g., Leu 69 in CaDHFR vs. Phe 34 in human DHFR). Bromomethyl derivatives exploit these variations to reduce off-target binding .

Q. What molecular modeling strategies predict binding affinity for bromomethyl-pyrimidines?

- Approach :

Docking : Use Surflex-Dock or Sybyl to generate ligand poses, with protonation at N1 to maintain hydrogen bonds with Glu 32 .

Molecular Dynamics (MD) : Simulate ligand-receptor flexibility (e.g., 30,000 fs at 300 K) to refine binding poses. Constraints preserve critical hydrogen bonds .

Validation : Correlate docking scores with experimental IC50 values (R² > 0.7 indicates predictive accuracy) .

Q. How can discrepancies between enzyme inhibition and cellular antifungal activity be resolved?

- Root Causes : Poor cell permeability, protein binding, or solubility limit intracellular efficacy despite strong enzyme inhibition .

- Solutions :

- Permeability assays : Measure compound uptake using Caco-2 cells or parallel artificial membrane permeability assays (PAMPA) .

- Solubility optimization : Introduce polar substituents (e.g., hydroxyl groups) while maintaining logD < 4.8 to balance hydrophobicity .

Q. What structural insights guide the design of dual inhibitors targeting multiple fungal DHFR isoforms?

- Strategy :

- Conserved regions : Target shared residues in CaDHFR and Candida glabrata DHFR (CgDHFR), such as the folate-binding pocket .

- Divergent regions : Exploit differences in loop flexibility (e.g., residues 55–65) to enhance isoform specificity .

- Validation : Co-crystallize inhibitors with CaDHFR/CgDHFR and compare binding modes using cryo-EM or X-ray diffraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.